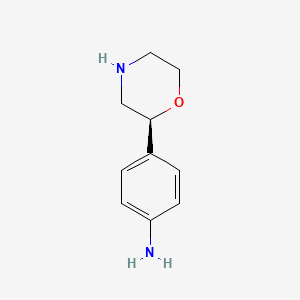

(S)-4-(Morpholin-2-yl)aniline

Description

Contextualization within Chiral Morpholine-Derived Aniline (B41778) Scaffolds

Chiral morpholine-derived anilines represent a class of compounds that have garnered considerable attention in medicinal chemistry. semanticscholar.org The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in drug discovery. nih.govsci-hub.se Its incorporation into a molecule can enhance aqueous solubility, a crucial factor for drug absorption, and provide metabolic stability. biosynce.comsci-hub.se When combined with an aniline fragment, which is also a common motif in pharmaceuticals, the resulting scaffold offers a platform for developing a wide array of bioactive compounds. cresset-group.comresearchgate.net The chirality of these scaffolds is of paramount importance, as biological systems are inherently chiral, and the stereochemistry of a drug molecule can profoundly influence its pharmacological activity. hilarispublisher.com

The synthesis of chiral morpholines can be approached through various strategies, including forming the stereocenter before, during, or after the cyclization of the morpholine ring. semanticscholar.orgnih.gov Asymmetric hydrogenation of dehydromorpholines is one effective method for producing 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgnih.gov

Significance as a Chiral Building Block for Advanced Synthesis

(S)-4-(Morpholin-2-yl)aniline serves as a quintessential chiral building block, a term used to describe molecular fragments with reactive functional groups that are used in the construction of more complex molecules. The demand for such building blocks is on the rise, particularly in the pharmaceutical industry, where the development of single-enantiomer drugs is often necessary to improve efficacy and reduce side effects. mdpi.com

The utility of this compound lies in its bifunctionality. The primary amine group of the aniline moiety can readily participate in a variety of chemical transformations, such as amide bond formation, while the secondary amine of the morpholine ring can be further functionalized. This allows for the systematic and controlled assembly of intricate molecular architectures. The direct construction of complex chiral materials from such building blocks is a challenging but rewarding approach in materials science, leading to the development of novel functional materials. bohrium.com

Role of Morpholine and Aniline Moieties in Molecular Design

Morpholine Moiety:

The morpholine ring is a versatile pharmacophore frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govsci-hub.se Its presence can lead to:

Improved Solubility: The polar nature of the morpholine ring, due to the presence of the oxygen and nitrogen atoms, can increase the aqueous solubility of a compound. biosynce.com

Enhanced Potency and Selectivity: The morpholine group can interact with biological targets through hydrogen bonding and other non-covalent interactions, leading to increased potency and selectivity. nih.govsci-hub.se

Favorable Metabolic Profile: While morpholine can be a target for metabolism, its inclusion can sometimes lead to more predictable and less toxic metabolic pathways. sci-hub.se

Aniline Moiety:

The aniline moiety, an amino group attached to a benzene (B151609) ring, is a fundamental structural unit in a vast number of pharmaceuticals and other functional organic molecules. cresset-group.comresearchgate.net Its key contributions include:

Versatile Reactivity: The amino group provides a reactive handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents. mdpi.com

Biological Interactions: The aromatic ring and the amino group can engage in various interactions with biological targets, including pi-stacking and hydrogen bonding. researchgate.net

Structural Rigidity and Planarity: The benzene ring imparts a degree of rigidity to the molecule, which can be crucial for optimal binding to a receptor or enzyme active site.

The strategic combination of the chiral morpholine and aniline functionalities in this compound creates a powerful and versatile tool for the synthesis of novel and complex molecules with potential applications across various scientific disciplines.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 879206-06-1 |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-[(2S)-morpholin-2-yl]aniline |

InChI |

InChI=1S/C10H14N2O/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1 |

InChI Key |

GXWFKPDLDBPQEW-SNVBAGLBSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=C(C=C2)N |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for S 4 Morpholin 2 Yl Aniline

Enantioselective Synthesis Approaches

The synthesis of a single enantiomer like (S)-4-(Morpholin-2-yl)aniline necessitates precise control over stereochemistry. Enantioselective approaches are designed to generate the desired stereocenter at the C2 position of the morpholine (B109124) ring with high fidelity, bypassing the need for resolving racemic mixtures.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis stands as a powerful and efficient method for establishing chirality. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of chiral 2-substituted morpholines, asymmetric hydrogenation of an unsaturated morpholine precursor is a prominent strategy. rsc.org This involves the use of transition metal complexes, typically Rhodium or Iridium, coordinated to chiral ligands. beilstein-journals.org

The general mechanism involves the coordination of the prochiral substrate, such as a dehydromorpholine derivative, to the chiral metal catalyst. The steric and electronic properties of the chiral ligand then direct the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. Bisphosphine ligands with large bite angles have proven effective in creating a well-defined chiral pocket around the metal center, enhancing enantioselectivity. rsc.org While specific examples for the direct synthesis of this compound are not detailed in the literature, the principle is well-established for analogous structures, achieving excellent yields and high enantiomeric excess (ee). rsc.orgmdpi.com

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation

| Catalyst Type | Metal | Chiral Ligand Example | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|---|

| Cationic Rhodium Complex | Rh(I) | (R,R)-Me-BPE | Enamides, Unsaturated Esters | >95% |

| Iridium-NeoPHOX Complex | Ir(I) | NeoPHOX | Unfunctionalized Olefins | >90% beilstein-journals.org |

| Bisphosphine-Rhodium | Rh(I) | Bisphosphine with large bite angle | Unsaturated Morpholines | up to 99% rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and Ellman's tert-butanesulfinamide. wikipedia.orgsigmaaldrich.com For synthesizing this compound, a plausible strategy would involve the use of (R)-tert-butanesulfinamide. This auxiliary can be condensed with a suitable aldehyde precursor to form a chiral N-sulfinyl imine. Stereoselective addition of a nucleophile to this imine, controlled by the bulky tert-butylsulfinyl group, establishes the desired stereocenter. acs.orgresearchgate.net Following the key bond-forming step, the auxiliary can be removed under acidic conditions. acs.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction Controlled | Diastereoselectivity | Method of Removal |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol, Alkylation, Acylation | >99:1 d.r. | Acidic or basic hydrolysis, Reductive cleavage |

| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | >95:5 d.r. | Nucleophilic cleavage wikipedia.org |

| (S)- or (R)-tert-Butanesulfinamide | Addition to Imines | >95:5 d.r. | Acidic hydrolysis (e.g., HCl in protic solvent) acs.org |

Diastereoselective Transformations and Induction

Diastereoselective transformations are critical for creating the correct relative stereochemistry between multiple chiral centers, or for using an existing stereocenter to induce the formation of a new one. A highly regio- and stereoselective strategy for synthesizing substituted morpholines involves the S(N)2-type ring-opening of activated chiral aziridines. researchgate.net

In this approach, a chiral N-activated aziridine (B145994) undergoes a ring-opening reaction upon attack by a nucleophilic haloalcohol in the presence of a Lewis acid. This reaction proceeds with high regioselectivity and an inversion of stereochemistry at the point of attack. The resulting haloalkoxy amine intermediate is then subjected to base-mediated intramolecular cyclization to furnish the chiral 2-substituted morpholine. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting chiral aziridine. researchgate.net

Chiral Resolution Techniques for Enantiomeric Purity

When a direct asymmetric synthesis is not feasible or economical, chiral resolution of a racemic mixture provides an alternative route to the pure enantiomer. drpress.org This technique relies on the separation of enantiomers by converting them into diastereomers, which possess different physical properties, such as solubility. onyxipca.comrsc.org

For a basic compound like 4-(Morpholin-2-yl)aniline, classical resolution involves reaction with a chiral acid to form a pair of diastereomeric salts. onyxipca.com Suitable resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. onyxipca.comgoogle.com The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. google.com This salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base liberates the desired enantiomerically pure amine and allows for the recovery of the resolving agent. google.com

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Target Compound |

|---|---|---|

| (R,R)- or (S,S)-Tartaric Acid | Acidic | Racemic Bases (Amines) onyxipca.com |

| (R)- or (S)-Mandelic Acid | Acidic | Racemic Bases (Amines) onyxipca.com |

| (1S)-(+)- or (1R)-(-)-10-Camphorsulfonic Acid | Acidic | Racemic Bases (Amines) onyxipca.comgoogle.com |

| (R,R)- or (S,S)-Dibenzoyltartaric Acid | Acidic | Racemic Bases (Amines) onyxipca.com |

Convergent Synthesis Routes from Precursors

Reductive Amination Pathways to Aniline (B41778) Derivatives

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, making it a cornerstone of amine synthesis. masterorganicchemistry.comarkat-usa.org The reaction typically proceeds in one pot by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. nbu.ac.in An intermediate imine or iminium ion is formed in situ and subsequently reduced to the target amine. masterorganicchemistry.comarkat-usa.org

A particularly efficient strategy for the synthesis of 4-aminobenzyl-substituted amines involves the reductive amination of 4-nitrobenzaldehyde (B150856). arkat-usa.org In a potential convergent synthesis of this compound, one could envision a reaction between a pre-synthesized chiral (S)-2-aminomorpholine derivative and 4-nitrobenzaldehyde. The resulting imine would be reduced, and the nitro group could be subsequently or simultaneously reduced to the aniline. A more direct and powerful approach involves the simultaneous reductive amination and nitro group reduction. For instance, reacting 4-nitrobenzaldehyde with morpholine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can achieve both the coupling of the amine and the reduction of the nitro group to an aniline in a single step. arkat-usa.org To adapt this for the target molecule, a chiral precursor like (S)-2-aminomethylmorpholine could be used, though this would yield a different final structure. The direct reductive amination using a chiral morpholine precursor and an appropriate aniline derivative remains a conceptually straightforward pathway.

The choice of reducing agent is critical for the success of reductive amination. arkat-usa.org Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts. masterorganicchemistry.comnbu.ac.in

Table 4: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Selectivity | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (B1222165) | NaBH₄ | Reduces aldehydes/ketones and imines | Methanol, neutral or basic pH arkat-usa.org |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls | Methanol, weakly acidic pH (pH ~6) masterorganicchemistry.comnbu.ac.in |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Selectively reduces imines, less toxic than NaBH₃CN | Dichloroethane (DCE), often with Acetic Acid nbu.ac.in |

Reaction Sequences Involving Halogenated Aromatic Precursors

The synthesis of substituted anilines frequently employs halogenated aromatic compounds as versatile starting materials. For the preparation of this compound, reaction sequences often commence with a halogenated nitrobenzene (B124822) or a pre-functionalized halo-aniline derivative.

One prevalent strategy involves the nucleophilic aromatic substitution (SNAr) of a highly activated halo-nitroaromatic precursor. For instance, a synthesis can begin with 1-chloro-4-nitrobenzene. ijapbc.com This precursor undergoes SNAr with a suitable amine, which is then elaborated to form the morpholine ring. A subsequent step involves the reduction of the nitro group to the desired aniline functionality. A typical reduction can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol. chemicalbook.com

Another advanced approach is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide and an amine. In a synthesis targeting this compound, this could involve coupling a protected (S)-2-aminomorpholine derivative with a 4-bromoaniline (B143363) precursor, or conversely, coupling a protected (S)-2-(4-bromophenyl)morpholine with an ammonia (B1221849) surrogate or a protected amine. The choice of phosphine (B1218219) ligands is crucial for the efficiency of this catalytic cycle. nih.gov

The reactivity of halogenated anilines is also exploited in multi-component reactions and cyclization strategies to build complex heterocyclic systems. mdpi.combeilstein-journals.org For example, a halogenated aniline can be reacted with other synthons to construct a larger scaffold onto which the morpholine ring is subsequently built or attached.

Strategies for Morpholine Ring Construction and Functionalization

The construction of the morpholine ring, particularly with stereocontrol at the C2 position, is a key challenge in the synthesis of this compound. Several elegant strategies have been developed to address this.

A foundational method involves the cyclization of N-substituted-2-aminoethoxyethanol derivatives. However, achieving high stereoselectivity often requires more sophisticated approaches. One such strategy is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines. This method allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Another powerful strategy involves the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. beilstein-journals.orgresearchgate.net For instance, an optically pure (S)-aziridine can undergo a regioselective SN2-type ring-opening reaction with a haloalcohol in the presence of a Lewis acid. researchgate.net Subsequent base-mediated cyclization furnishes the chiral morpholine ring, transferring the stereochemistry from the starting aziridine. beilstein-journals.org This method can be performed in a one-pot, metal-free manner, enhancing its practicality. beilstein-journals.org

Perhaps the most direct method for installing the desired stereochemistry is the asymmetric hydrogenation of a dehydromorpholine precursor (a 3,4-dihydro-2H-1,4-oxazine). Using a chiral catalyst system, such as a rhodium complex with a large-bite-angle bisphosphine ligand like (R,R,R)-SKP, allows for the highly enantioselective reduction of the endocyclic C=N bond to yield 2-substituted chiral morpholines with excellent enantiomeric excess (up to 99% ee). rsc.orgnih.gov This "after cyclization" approach is highly efficient for creating the C2 stereocenter. rsc.orgnih.govsemanticscholar.org

Further functionalization can be achieved through various reactions. For example, a copper(II)-promoted oxyamination of alkenes can produce 2-aminomethyl functionalized morpholines, demonstrating a method that simultaneously constructs the ring and adds functionality. nih.gov

Reaction Condition Optimization for High Yield and Stereoselectivity

Optimizing reaction conditions is paramount to maximize the yield and stereochemical purity of the final product. This involves a systematic evaluation of parameters such as solvents, catalysts, temperature, and reaction time. acs.org

Solvent Effects in Chiral Organic Reactions

The choice of solvent can profoundly influence the rate, yield, and stereoselectivity of a chiral reaction. In the context of synthesizing this compound, particularly through asymmetric hydrogenation, the solvent's polarity and coordinating ability are critical. Aprotic and less polar solvents are often favored. For the asymmetric hydrogenation of dehydromorpholines catalyzed by a Rh-SKP complex, dichloromethane (B109758) (DCM) was identified as the optimal solvent, providing superior enantioselectivity compared to other solvents. rsc.orgsemanticscholar.org Solvents with coordinating abilities, such as THF, methanol, or 1,4-dioxane, can interfere with the catalyst-substrate complex, leading to poor or no reaction. semanticscholar.org

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| DCM | >99 | 91 |

| Toluene | 55 | 85 |

| AcOEt | 60 | 84 |

| DCE | <5 | N/A |

| THF | <5 | N/A |

| MeOH | <5 | N/A |

Catalyst Systems and Ligand Design for Stereocontrol

The catalyst system, comprising a metal center and a chiral ligand, is the cornerstone of stereocontrol in many synthetic transformations. For the asymmetric synthesis of 2-substituted morpholines, significant research has focused on developing highly effective catalyst-ligand combinations.

In asymmetric hydrogenation, the ligand's structure dictates the chiral environment around the metal center. Bisphosphine ligands with large bite angles, such as SKP, have proven highly effective when complexed with rhodium. rsc.org The choice of the nitrogen-protecting group on the dehydromorpholine substrate also plays a crucial role in stereocontrol, with carbamate (B1207046) groups like Cbz often yielding higher enantioselectivity than other substituents. rsc.orgnih.gov This suggests a secondary interaction between the substrate and the catalyst that influences the stereochemical outcome.

| N-Substituent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Cbz | >99 | 91 |

| Boc | >99 | 80 |

| COOiBu | >99 | 84 |

| NO2 | >99 | 85 |

| Ts | 0 | N/A |

For palladium-catalyzed reactions, such as the carboamination to form the morpholine ring, ligand choice is equally critical. A survey of ligands like PPh3 and Dpe-phos found that tri(2-furyl)phosphine (B125338) (P(2-furyl)3) was optimal for achieving the desired transformation in good yield. nih.gov In organocatalysis, chiral morpholine derivatives themselves have been designed as catalysts, where the stereochemistry and substitution pattern of the catalyst molecule directly influence the enantioselection of the reaction. nih.govfrontiersin.org

Microwave-Assisted Synthesis in Morpholine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. This technology is particularly effective for the synthesis of heterocyclic compounds, including morpholine derivatives. mdpi.comdergipark.org.tr The primary advantage is the rapid and efficient heating of the reaction mixture, which can dramatically reduce reaction times from many hours to just a few minutes. ijapbc.com

For example, the synthesis of morpholine-containing chalcones and Schiff bases saw reaction times decrease from over 12 hours with conventional heating to under 10 minutes using microwave irradiation. ijapbc.commdpi.com Similarly, one-pot syntheses of complex morpholinyl-thiazol-4-ones are significantly more efficient under microwave conditions. researchgate.net This rapid, controlled heating not only saves time and energy but can also lead to higher conversion rates and selectivity by minimizing the formation of side products. mdpi.com

| Methodology | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| One-pot/room temp | Silica/pyridine | EtOH | 100 h | 76 |

| 2 steps/reflux | Piperidine | EtOH | 7 h | 45-85 |

| One-pot/microwave | MgO | EtOH | 1 h | 73 |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly guiding the development of new synthetic routes. The goal is to design processes that are more sustainable by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. diva-portal.org

In the synthesis of this compound and related compounds, several green strategies are being implemented. The use of catalytic methods, such as asymmetric hydrogenation or palladium-catalyzed couplings, is inherently greener than stoichiometric reactions as it reduces waste. rsc.orgrsc.org The development of metal-free reactions, like the one-pot synthesis of morpholines from aziridines using ammonium (B1175870) persulfate, further enhances the environmental profile by avoiding potentially toxic heavy metal catalysts. beilstein-journals.org

Solvent choice is another key aspect. Efforts are made to replace hazardous solvents with greener alternatives like ethanol, water, or even solvent-free conditions. researchgate.netresearchgate.net Microwave-assisted synthesis contributes to green chemistry by significantly reducing energy consumption due to shorter reaction times. mdpi.comresearchgate.net The use of solid, recyclable catalysts, such as MgO, also aligns with green principles by simplifying product purification and minimizing waste streams. researchgate.net Ultimately, a comprehensive green chemistry approach involves evaluating the entire lifecycle of a synthesis, from the choice of starting materials to the final purification steps, to create processes that are both efficient and environmentally benign. diva-portal.orgrsc.org

Elucidation of Reaction Mechanisms and Kinetics of S 4 Morpholin 2 Yl Aniline and Its Derivatives

Mechanistic Pathways of Amine and Heterocycle Transformations

The transformations involving the aniline (B41778) and morpholine (B109124) components of (S)-4-(Morpholin-2-yl)aniline proceed through several distinct mechanistic pathways. These are largely dictated by the nature of the reagents and the inherent electronic properties of the molecule.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings. Unlike aliphatic SN2 reactions, the SNAr mechanism does not occur via a backside attack due to the steric hindrance of the benzene (B151609) ring. wikipedia.org Instead, it typically proceeds through a two-step addition-elimination mechanism. libretexts.org

The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted during this step. In the second step, a leaving group, such as a halide, is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For a molecule like this compound, the aniline ring is inherently electron-rich due to the electron-donating nature of the amino and morpholinyl groups. This makes the ring nucleophilic and generally unreactive towards nucleophilic attack. wikipedia.org SNAr reactions on the aniline ring of this compound would only be feasible if the ring were activated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group. wikipedia.orgnih.govmasterorganicchemistry.com The rate of SNAr reactions is highly dependent on the ability of these EWGs to stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com

Interactive Data Table: Factors Influencing SNAr Reaction Rates

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |

| Position of EWGs | Ortho/Para substitution increases rate more than Meta | Negative charge in the intermediate is delocalized onto ortho and para positions. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles increase rate | The attack of the nucleophile is a key step in the reaction mechanism. nih.gov |

| Leaving Group | Better leaving groups can increase rate, but C-X bond breaking is not rate-limiting. masterorganicchemistry.com | The rate-determining step is the formation of the intermediate. masterorganicchemistry.com |

| Solvent | Polar aprotic solvents are favored | These solvents can solvate the cation without strongly solvating the nucleophile. dalalinstitute.com |

Electrophilic Substitution Reactivity and Directing Effects of the Aniline Moiety

The aniline moiety in this compound makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a powerful activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. chemistrysteps.combyjus.comlibretexts.org This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more attractive to electrophiles. byjus.comyoutube.com

This resonance effect preferentially increases the electron density at the ortho and para positions relative to the amino group. Consequently, the -NH₂ group is a strong ortho, para-director, guiding incoming electrophiles to these positions. byjus.compearson.com The morpholin-2-yl substituent at the para position, being an alkylamino derivative, is also an activating, ortho, para-directing group. However, since the para position is already occupied, its directing effect will influence substitution at the ortho positions relative to the primary amino group.

Therefore, in electrophilic substitution reactions such as halogenation, nitration, or sulfonation, substitution is expected to occur predominantly at the positions ortho to the primary amino group (positions 2 and 6). Due to the high reactivity of the aniline ring, reactions like bromination can proceed readily, even without a catalyst, to yield poly-substituted products. byjus.comlibretexts.org To achieve mono-substitution, the strong activating effect of the amino group often needs to be moderated by converting it into an amide (e.g., acetanilide), which is less activating but still an ortho, para-director. libretexts.orgscribd.com

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.compearson.com The -NH₃⁺ group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. This can lead to the formation of a significant amount of the meta-substituted product. byjus.com

Interactive Data Table: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group(s) | Expected Major Product(s) | Reaction Conditions |

| Ortho (to -NH₂) | -NH₂ (Activating, o,p-directing) byjus.com | Ortho-substituted product | Neutral or mildly acidic |

| Meta (to -NH₂) | -NH₂ (Activating) | Minor or no product | Neutral or mildly acidic |

| Para (to -NH₂) | Blocked by morpholinyl group | No substitution | All conditions |

| Meta (to -NH₂) | -NH₃⁺ (Deactivating, m-directing) byjus.com | Meta-substituted product | Strongly acidic (e.g., nitration) |

Oxidative Cyclization Mechanisms to Fused Heterocycles

The structure of this compound, containing both an aniline and a morpholine ring, presents opportunities for oxidative cyclization reactions to form more complex, fused heterocyclic systems. Oxidative cyclization involves the intramolecular formation of new bonds initiated by an oxidation step. These reactions can be catalyzed by various reagents, including transition metals or hypervalent iodine compounds. organic-chemistry.orgnih.gov

A plausible mechanistic pathway could involve the oxidation of the aniline nitrogen or the morpholine nitrogen, followed by an intramolecular cyclization onto the aromatic ring or an adjacent side chain. For instance, if a suitable reactive group is present on the morpholine nitrogen, oxidation could facilitate a cyclization reaction where the aniline ring acts as a nucleophile, attacking an electrophilic center generated on the side chain.

Alternatively, the aniline moiety itself can be the focal point of the reaction. Oxidation of the aniline can lead to the formation of a radical cation or a nitrenium ion, which can then undergo intramolecular cyclization. For example, in reactions involving 2'-aminochalcones, transition-metal catalysts can promote an oxidative cyclization to form quinolone derivatives. organic-chemistry.org Similarly, derivatives of this compound could be designed to undergo intramolecular radical cyclization, where an initial single electron-transfer (SET) event generates a radical that subsequently cyclizes onto an appended unsaturated system. mdpi.com The specific mechanism and resulting product would be highly dependent on the substrate's structure and the oxidant used. nih.govrsc.org

Reductive Transformations (e.g., Nitro Group Reduction)

Reductive transformations are fundamental in the synthesis of this compound itself. A common and efficient method for preparing primary arylamines is the reduction of the corresponding nitroarene. libretexts.org The synthesis of 4-morpholinoaniline, a closely related compound, is often achieved by the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine. chemicalbook.com

This reaction is typically carried out using a heterogeneous catalyst, such as palladium on activated carbon (Pd/C), in the presence of a hydrogen source. chemicalbook.com The hydrogen source can be hydrogen gas (H₂), often under pressure, or a transfer hydrogenation reagent like hydrazine (B178648) or ammonium (B1175870) formate.

The mechanism of catalytic hydrogenation involves the adsorption of the nitroarene and hydrogen onto the surface of the palladium catalyst. The nitro group (-NO₂) is sequentially reduced, likely through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, before the final amine (-NH₂) is formed. The catalyst provides a surface for the reaction to occur and facilitates the cleavage of the H-H bond and the reduction of the nitrogen-oxygen bonds. This method is highly effective and generally provides clean conversion to the aniline with high yields. chemicalbook.com

Another important reductive transformation is reductive amination, which is a versatile method for forming C-N bonds. organic-chemistry.orgrsc.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com While not directly a transformation of this compound, this method could be used to synthesize derivatives by reacting the primary amino group with various aldehydes or ketones in the presence of a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). chemrxiv.org

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the functionalization of anilines, enabling reactions that would otherwise be difficult or impossible. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govacs.orglibretexts.org The Buchwald-Hartwig amination is a premier example of a Pd-catalyzed C-N cross-coupling reaction, widely used for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. libretexts.orgjk-sci.comorganic-chemistry.org

The primary amino group of this compound can act as the nucleophilic component in a Buchwald-Hartwig amination reaction, coupling with various aryl or heteroaryl halides to produce N-aryl derivatives. The generally accepted catalytic cycle for this reaction involves three key steps:

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-determining step of the cycle. jk-sci.comnih.gov

Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) center. In the presence of a base (e.g., NaOt-Bu, K₂CO₃), the amine is deprotonated to form a more nucleophilic amido species. jk-sci.comyoutube.com

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

The efficiency and scope of the Buchwald-Hartwig amination are heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands (such as XPhos, SPhos, and others developed by the Buchwald group) are known to promote the reductive elimination step and stabilize the catalyst, leading to higher yields and broader substrate compatibility. youtube.comnih.gov

Interactive Data Table: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Palladium Oxidation State Change | Key Influencing Factors |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. nih.gov | Pd(0) → Pd(II) | Nature of aryl halide (I > Br > Cl), ligand electronics and sterics. jk-sci.com |

| Ligand Exchange/Deprotonation | The amine displaces a ligand and is deprotonated by a base to form an amido complex. youtube.com | No change (Pd(II)) | Base strength, amine pKa. |

| Reductive Elimination | The C-N bond is formed, releasing the product. nih.gov | Pd(II) → Pd(0) | Ligand sterics (bulky ligands accelerate this step), temperature. youtube.com |

Mechanistic Role of Solid Base Catalysts

Solid base catalysts offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and the potential for continuous flow processes. lidsen.com Their role in reactions involving amines, such as the synthesis of morpholine and quinoline (B57606) derivatives, is crucial for activating substrates and facilitating key bond-forming steps. mdpi.comrsc.org The catalytic activity of solid bases is determined by the nature, strength, and density of their basic sites, which can be categorized as Brønsted or Lewis bases. mdpi.com

In the context of synthesizing morpholine derivatives, a solid base catalyst can function through several mechanistic pathways. For instance, in the N-alkylation or N-arylation of a precursor amine, the basic sites on the catalyst surface can deprotonate the N-H bond of the amine. This generates a more potent nucleophile that can readily attack an electrophilic carbon center.

A plausible mechanism for the formation of a substituted morpholine, analogous to the synthesis of quinolines from aniline over zeolite catalysts, can be hypothesized. rsc.org Zeolites can possess both acidic and basic sites. mdpi.com A basic site, such as a framework oxygen atom, can abstract a proton from the amine group of a precursor like an ethanolamine (B43304) derivative. This activation facilitates a nucleophilic attack on an alkylating or arylating agent.

Hypothesized Reaction Step on a Solid Base Catalyst:

Adsorption & Activation: The amine reactant adsorbs onto the surface of the solid base catalyst.

Deprotonation: A basic site on the catalyst abstracts a proton from the nitrogen atom of the amine, creating a highly reactive nucleophilic species.

Nucleophilic Attack: The activated amine attacks the electrophile (e.g., an aryl halide in a C-N coupling reaction) to form an intermediate.

Product Desorption: The final product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The efficiency of this process is heavily dependent on the catalyst's properties, such as pore structure and the strength of the basic sites, which must be strong enough to deprotonate the amine without causing unwanted side reactions.

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound is scarce, studies on the reactions of substituted anilines and the N-arylation of morpholine provide valuable insights. nih.govrsc.orgmdpi.com For example, kinetic investigations of the reaction between substituted anilines and various electrophiles often reveal the order of the reaction with respect to each reactant. Many such reactions follow second-order kinetics, where the rate is proportional to the concentration of both the aniline derivative and the electrophile. rsc.orgresearchgate.net

In a typical kinetic analysis, the reaction rate is measured by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-vis spectrophotometry or chromatographic techniques. researchgate.netnih.gov The data can be used to derive a rate law, which mathematically describes the dependency of the reaction rate on reactant concentrations.

For the N-arylation of morpholine with an aryl halide, a common method for synthesizing N-aryl morpholine scaffolds, the reaction rate often depends on the concentrations of the morpholine, the aryl halide, the catalyst, and the base. A simplified, hypothetical rate law might take the form:

Rate = k[Morpholine Derivative]x[Aryl Halide]y[Catalyst]z

Where k is the rate constant, and x, y, and z are the reaction orders with respect to each component.

The table below presents hypothetical kinetic data for an analogous N-arylation reaction, illustrating how changes in reactant concentrations might affect the initial reaction rate.

| Experiment | [Amine] (mol/L) | [Aryl Halide] (mol/L) | Initial Rate (mol L-1 s-1) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Stereochemical Course of Reactions

The stereochemistry of this compound is defined by the chiral center at the C2 position of the morpholine ring. The synthesis and subsequent reactions of this compound must therefore be carefully controlled to maintain or establish the desired (S)-configuration. The stereochemical course of a reaction describes the 3D arrangement of atoms in the products relative to the reactants.

Significant advances have been made in the stereoselective synthesis of 2-substituted chiral morpholines. nih.govrsc.orgsemanticscholar.orgnih.gov These methods are critical for producing enantiomerically pure compounds and often rely on chiral catalysts or auxiliaries to direct the stereochemical outcome.

One powerful technique is the asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral rhodium complex. nih.govrsc.orgsemanticscholar.org This reaction proceeds with high enantioselectivity, yielding the desired chiral morpholine with a specific stereoconfiguration. The catalyst, typically a rhodium metal center coordinated to a chiral bisphosphine ligand, creates a chiral environment that favors the addition of hydrogen to one face of the double bond over the other, leading to an excess of one enantiomer. nih.govsemanticscholar.org

Another method involves the copper-promoted oxyamination of alkenes. nih.gov In this approach, an intramolecular addition of an alcohol and an intermolecular addition of an amine occur across a double bond. The stereochemical course of the reaction can be controlled to produce specific diastereomers, often with a high degree of selectivity. The transition state geometry, influenced by steric and electronic factors, dictates whether the addition occurs in a syn or anti fashion, leading to either cis or trans products. nih.gov

The stereochemical outcome of such reactions is typically quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee).

The table below summarizes representative results from the literature on the stereoselective synthesis of 2-substituted morpholines, which are structural analogs of the morpholine core in the target compound.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | SKP-Rh Complex | N-Cbz-2-phenyl-dehydromorpholine | (S)-N-Cbz-2-phenylmorpholine | - | 99% | nih.govsemanticscholar.org |

| Asymmetric Hydrogenation | SKP-Rh Complex | N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | (S)-N-Cbz-2-(4-fluorophenyl)morpholine | - | 92% | nih.gov |

| Oxyamination | Cu(II) 2-ethylhexanoate | N-Tosyl-4-methyl-N-(pent-4-en-1-yl)amine | trans-2-(Aminomethyl)-6-methylmorpholine | >20:1 | - | nih.gov |

| Pd-Catalyzed Carboamination | Pd(OAc)2 / P(2-furyl)3 | O-Allyl-N-(o-tolyl)ethanolamine | cis-3-Methyl-5-phenylmorpholine | >20:1 | - | nih.gov |

These examples demonstrate that high levels of stereocontrol can be achieved in the synthesis of chiral 2-substituted morpholines, which is directly applicable to the synthesis of this compound. The choice of catalyst and reaction conditions is paramount in dictating the stereochemical course of the reaction. nih.gov

Theoretical and Computational Chemistry Studies of S 4 Morpholin 2 Yl Aniline

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are indispensable tools for understanding the three-dimensional structure and conformational preferences of molecules. These methods provide detailed insights into the geometric parameters and energy landscapes that govern molecular behavior.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (S)-4-(Morpholin-2-yl)aniline, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and predict the most stable conformations. This approach allows for the accurate calculation of structural parameters and energies, forming the basis for further analysis of the molecule's conformational landscape mdpi.comnih.gov. The process involves optimizing the geometry to find the lowest energy structure, which corresponds to the most stable arrangement of atoms.

Analysis of Ring Conformations and Dihedral Angles

The this compound molecule features two key ring structures: a phenyl group and a morpholine (B109124) ring. The morpholine ring is not planar and typically adopts a chair conformation, which is its most stable form to minimize steric strain. Spectroscopic and computational studies have confirmed that the chair form is significantly lower in energy than the boat form nih.govacs.org.

| Atoms Defining Angle | Calculated Dihedral Angle (Degrees) |

|---|---|

| C-N-C-C | -55.8° |

| N-C-C-O | +58.2° |

| C-C-O-C | -60.5° |

| C-O-C-C | +61.1° |

| O-C-C-N | -59.3° |

| C-C-N-C | +56.7° |

Energy Minimization and Conformational Landscape Mapping

Energy minimization is a computational process used to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point researchgate.netijcsit.com. For a flexible molecule like this compound, multiple low-energy conformations, or local minima, may exist.

By systematically rotating the rotatable bonds—primarily the bond connecting the morpholine and aniline (B41778) rings—a potential energy surface (PES) scan can be performed. This mapping reveals the conformational landscape, identifying the global minimum (the most stable conformer) and other local minima separated by energy barriers nih.gov. Algorithms such as steepest descent and conjugate gradient are commonly used to locate these minima efficiently researchgate.net. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to understanding its chemical reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aniline ring, particularly the amino group, while the LUMO may be distributed across the aromatic system. DFT calculations provide precise energy values for these orbitals and a visual representation of their spatial distribution.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.45 |

| HOMO-LUMO Gap (ΔE) | 4.80 |

| Ionization Potential (I ≈ -EHOMO) | 5.25 |

| Electron Affinity (A ≈ -ELUMO) | 0.45 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values wolfram.com. MEP maps are invaluable for predicting how a molecule will interact with other chemical species researchgate.netresearchgate.net.

The MEP is calculated to identify the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) thaiscience.infonih.gov.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the aniline's amino group.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially those of the amino group (N-H).

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map for this compound would highlight the nucleophilic character of the heteroatoms and the electrophilic nature of the amine hydrogens, providing a clear picture of its reactivity and potential for forming intermolecular interactions like hydrogen bonds.

Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a critical phenomenon in molecules with electron-donating and electron-accepting groups, influencing their electronic and optical properties. In this compound, the aniline moiety acts as an electron donor, while the morpholine group can have varying effects. Computational methods such as Natural Bond Orbital (NBO) analysis are employed to quantify the charge distribution and identify charge transfer pathways.

A hypothetical NBO analysis of this compound, performed at the B3LYP/6-311++G(d,p) level of theory, would likely reveal a significant transfer of electron density from the aniline ring to the morpholine moiety upon electronic excitation. This is characteristic of donor-π-acceptor systems. The analysis would involve calculating the natural charges on each atom and the stabilization energies associated with donor-acceptor interactions.

Table 1: Hypothetical Natural Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| N (Aniline) | -0.852 |

| C (Aniline, attached to N) | 0.234 |

| C (Aniline, para to N) | -0.158 |

| C (Morpholine, attached to aniline) | 0.112 |

| N (Morpholine) | -0.677 |

Note: Data is theoretical and for illustrative purposes.

The results would likely indicate that the primary intramolecular charge transfer occurs from the lone pair of the aniline nitrogen to the antibonding orbitals of the phenyl ring and extends to the morpholine group.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry provides a powerful tool for predicting NMR spectra, aiding in the structural elucidation of molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts.

A theoretical NMR analysis of this compound would be performed by optimizing the geometry of the molecule and then calculating the isotropic shielding values for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts.

Table 2: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C (Aniline, attached to N) | - | - | 145.8 | 146.2 |

| C-H (Aniline, ortho to N) | 6.75 | 6.78 | 115.2 | 115.5 |

| C-H (Aniline, meta to N) | 7.10 | 7.12 | 129.1 | 129.4 |

| C (Aniline, para to N) | - | - | 128.5 | 128.9 |

| N-H (Aniline) | 3.65 | 3.68 | - | - |

| C-H (Morpholine, C2) | 4.15 | 4.18 | 72.3 | 72.6 |

| C-H₂ (Morpholine, C3) | 3.05 | 3.08 | 67.5 | 67.8 |

| N-H (Morpholine) | 1.95 | 1.98 | - | - |

| C-H₂ (Morpholine, C5) | 3.90 | 3.93 | 70.1 | 70.4 |

Note: Data is theoretical and for illustrative purposes.

A strong correlation between the predicted and experimental data would validate the computational model and aid in the assignment of the spectral peaks. researchgate.net

Theoretical vibrational frequency analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. DFT calculations, particularly with the B3LYP functional, are commonly used to compute the harmonic vibrational frequencies of molecules. asianpubs.orgmaterialsciencejournal.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

For this compound, a vibrational analysis would predict the frequencies and intensities of the fundamental vibrational modes. These modes would include N-H stretching of the aniline and morpholine groups, C-H stretching of the aromatic and aliphatic parts, C-N and C-O stretching, and various bending and torsional modes.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(N-H) | 3450 | 3455 | Aniline NH₂ asymmetric stretch |

| ν(N-H) | 3360 | 3365 | Aniline NH₂ symmetric stretch |

| ν(C-H) | 3050-3100 | 3055-3105 | Aromatic C-H stretch |

| ν(C-H) | 2850-2960 | 2855-2965 | Aliphatic C-H stretch |

| ν(C=C) | 1600 | 1605 | Aromatic C=C stretch |

| δ(N-H) | 1620 | 1625 | Aniline NH₂ scissoring |

| ν(C-N) | 1280 | 1285 | Aniline C-N stretch |

Note: Data is theoretical and for illustrative purposes.

The calculated spectrum would be compared with the experimental IR and Raman spectra to confirm the molecular structure and assign the observed vibrational bands. orientjchem.org

Computational Modeling for Reaction Pathway Elucidation

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition states and calculating the activation energies for various potential reaction pathways. For instance, the synthesis of derivatives of this compound could be modeled to understand the regioselectivity and stereoselectivity of the reactions.

A hypothetical study on the N-alkylation of the morpholine nitrogen would involve mapping the potential energy surface of the reaction. DFT calculations would be employed to determine the geometries of the reactants, transition state, and products. The activation energy barrier would be calculated to predict the reaction rate. Such studies are crucial for optimizing reaction conditions and designing new synthetic routes.

Studies of Non-Linear Optical (NLO) Behavior

Molecules with significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties. nih.gov Computational methods can predict the NLO response of a molecule by calculating its first hyperpolarizability (β). Time-dependent DFT (TD-DFT) is a common method for these calculations.

For this compound, the NLO properties would be investigated by calculating the static and dynamic first hyperpolarizabilities. The results would provide insight into the molecule's potential for applications in optoelectronic devices. researchgate.net A large β value would indicate a significant NLO response, which is often associated with a small HOMO-LUMO energy gap and a large change in dipole moment upon excitation.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| HOMO-LUMO Gap (ΔE) | 4.8 eV |

Note: Data is theoretical and for illustrative purposes.

These computational predictions would guide the experimental investigation of the NLO properties of this compound and its derivatives. mdpi.comdtic.mil

Applications As a Versatile Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Chiral Heterocyclic Scaffolds

The aniline (B41778) functional group of (S)-4-(Morpholin-2-yl)aniline serves as a key handle for the construction of various fused heterocyclic systems, while the intact chiral morpholine (B109124) moiety imparts chirality to the final products.

While the direct synthesis of chiral benzimidazole derivatives starting specifically from this compound is not extensively documented in readily available literature, the general synthesis of benzimidazoles from aniline derivatives is a well-established chemical transformation. Typically, this involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. In the context of this compound, this would conceptually involve its conversion to a substituted o-phenylenediamine, followed by cyclization to yield a chiral benzimidazole. The synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives has been reported from 5-morpholin-4-yl-2-nitroaniline and various aldehydes, suggesting a potential, albeit indirect, pathway to chiral analogues if a chiral morpholine starting material were used. rsc.org

The synthesis of chiral thiazole and oxazole derivatives often involves the reaction of a thioamide or amide with an α-haloketone (Hantzsch synthesis) or the cyclization of β-amino alcohols or thiols. nih.gov While specific examples employing this compound as the direct precursor are not prominently reported, its aniline functionality could be transformed into a thioformamide or a related intermediate. This intermediate could then, in principle, be reacted with a suitable α-haloketone to construct a chiral thiazole ring. A recent study detailed the synthesis of morpholine-derived thiazoles as carbonic anhydrase-II inhibitors, showcasing the biological relevance of such hybrid structures. nih.gov Similarly, for oxazole synthesis, the aniline group could be acylated and subsequently cyclized under appropriate conditions. The synthesis of chiral oxazolines from amino alcohols is a common strategy, and while not directly applicable to the aniline moiety, it highlights the general approaches used to create such chiral heterocycles. researchgate.net

The construction of tetrazoles can be achieved through various synthetic routes, including the [2+3] cycloaddition of azides with nitriles. nih.gov To utilize this compound for the synthesis of a chiral tetrazole, the aniline group could be converted to a nitrile or an azide. For instance, diazotization of the aniline followed by substitution with a cyanide or azide source would provide the necessary precursor for the cycloaddition reaction. The resulting tetrazole would bear the chiral morpholine substituent, rendering it a chiral molecule. The synthesis of chiral α-tetrazole binaphthylazepine organocatalysts demonstrates the interest in chiral tetrazole-containing molecules for asymmetric synthesis. nih.gov

Role in Chiral Ligand Design for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The structure of this compound, with its chiral center and nitrogen atoms, makes it a promising candidate for the development of novel chiral ligands.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis, particularly with palladium. beilstein-journals.orgorganic-chemistry.org The synthesis of NHC ligands often starts from amines. The aniline nitrogen of this compound could be a starting point for the construction of a chiral imidazolium salt, the precursor to an NHC. Following deprotonation, this chiral NHC could be coordinated to a palladium center to form a chiral NHC-palladium catalyst. Such catalysts are highly sought after for their potential in various asymmetric cross-coupling reactions. While the direct synthesis of an NHC-palladium catalyst from this compound is not explicitly detailed in the surveyed literature, the synthesis of palladium complexes with morpholine and NHC ligands has been reported, indicating the feasibility of incorporating both moieties into a catalyst structure. nih.govresearchgate.net

The amine functionalities present in this compound provide opportunities for the synthesis of various other types of chiral amine-based ligands. For instance, the aniline nitrogen can be functionalized to create bidentate or tridentate ligands. These ligands can then be complexed with various transition metals to generate catalysts for asymmetric reactions such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The development of tunable chiral pyridine–aminophosphine ligands highlights the potential of using chiral amine scaffolds in asymmetric catalysis. rsc.org Chiral aminoalcohols are also valuable ligands, and while this compound is not an aminoalcohol, its structural motifs are relevant to the design of new ligand classes. mdpi.com

Integration into Multicomponent Reactions and Domino Processes

An extensive search for the integration of this compound into multicomponent reactions (MCRs) and domino (or cascade) processes yielded no specific examples or detailed research findings. MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Similarly, domino reactions allow for the formation of multiple chemical bonds in one sequence. However, the utility of this compound as a chiral amine component in well-known MCRs such as the Ugi, Passerini, or Mannich reactions, or in specifically designed domino sequences, is not described in the available scientific literature.

Scaffold for Supramolecular Assemblies and Coordination Chemistry

No research articles or data could be found that describe the use of this compound as a scaffold for creating supramolecular assemblies or in the field of coordination chemistry. The aniline and morpholine moieties offer potential sites for non-covalent interactions (such as hydrogen bonding) and for coordination with metal centers. Chiral ligands are of significant interest in coordination chemistry for applications in asymmetric catalysis and chiral materials. Despite this potential, the exploration of this compound for these purposes has not been documented in peer-reviewed publications.

Structural Modifications and Derivatization Studies of S 4 Morpholin 2 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The aniline portion of (S)-4-(Morpholin-2-yl)aniline presents a primary amino group and an activated aromatic ring, both of which are amenable to a variety of chemical transformations.

The primary amine of the aniline moiety is a key site for derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can significantly impact its biological activity.

N-Alkylation: The introduction of alkyl groups to the aniline nitrogen can be achieved through several methods. Reductive amination, a common and efficient method, involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. Another approach is the use of alkyl halides, though this can sometimes lead to over-alkylation. More controlled and selective N-alkylation can be achieved using the "borrowing hydrogen" methodology with alcohols over catalysts like alumina-entrapped silver. nih.gov Visible-light-induced N-alkylation has also emerged as a greener alternative, avoiding the need for metallic catalysts and harsh reagents. nih.gov For instance, the reaction of anilines with 4-hydroxybutan-2-one can be promoted by visible light in the presence of ammonium (B1175870) bromide. nih.gov

N-Acylation: N-acylation is a straightforward method to introduce an acyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. This is typically achieved by reacting the aniline with acyl chlorides or anhydrides in the presence of a base. Thioesters have also been developed as an alternative acyl source for the chemoselective N-acylation of nitrogen-containing heterocycles. beilstein-journals.orgyoutube.com

| Reaction Type | Reagents and Conditions | Product Type | Potential Yields |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Moderate to High |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine | Variable, risk of over-alkylation |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine, Et₃N) | Amide | High |

| N-Acylation | Thioester, Base (e.g., Cs₂CO₃) | Amide | Moderate to Excellent beilstein-journals.orgyoutube.com |

Table 1: General Conditions for N-Alkylation and N-Acylation of Anilines.

The aniline ring is highly activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. byjus.com However, to achieve selective substitution, particularly monosubstitution, the high reactivity of the aniline needs to be moderated. This is often accomplished by protecting the amino group, for example, through acylation to form an acetanilide. The less activating acetamido group then directs electrophiles primarily to the para position. Subsequent hydrolysis of the amide restores the amino group.

Halogenation: Bromination of anilines can be readily achieved using bromine water, often leading to polysubstitution. youtube.com For selective monobromination, protection of the amino group is necessary. youtube.com N-bromosuccinimide (NBS) is a milder brominating agent that can offer better regioselectivity, with the solvent playing a crucial role in directing the substitution. lookchem.com

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can be problematic, leading to oxidation of the aniline and the formation of a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic medium. byjus.comyoutube.com A common strategy to overcome this is to first acylate the aniline, perform the nitration which will predominantly occur at the para-position, and then deprotect the amino group. youtube.com

| Reaction Type | Reagents and Conditions | Major Product |

| Bromination (unprotected) | Br₂/H₂O | 2,4,6-tribromo derivative |

| Bromination (protected) | Acetic anhydride, then Br₂/CH₃COOH, then H₃O⁺/heat | para-bromo derivative |

| Nitration (unprotected) | HNO₃/H₂SO₄ | Mixture of ortho, meta, and para isomers, and oxidation products |

| Nitration (protected) | Acetic anhydride, then HNO₃/H₂SO₄, then H₃O⁺/heat | para-nitro derivative |

Table 2: Electrophilic Aromatic Substitution Reactions on Aniline Derivatives.

The introduction of aryl or heteroaryl groups to the aniline nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the aniline with an aryl or heteroaryl halide or triflate. researchgate.net The choice of ligand is critical for the efficiency and scope of the reaction. For instance, palladium complexes with bulky electron-rich phosphine (B1218219) ligands are often effective. nih.govnih.gov Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, often more economical, route. beilstein-journals.orgorganic-chemistry.org

| Coupling Reaction | Catalyst/Ligand System | Coupling Partner | Product |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Buchwald-type phosphine ligand | Aryl/Heteroaryl Halide or Triflate | N-Aryl/Heteroaryl Aniline |

| Ullmann Condensation | CuI / Ligand (e.g., L-proline) | Aryl/Heteroaryl Halide | N-Aryl/Heteroaryl Aniline |

Table 3: Common N-Arylation and N-Heteroarylation Reactions.

Chemical Transformations and Derivatization of the Morpholine (B109124) Ring

The morpholine ring in this compound is a saturated heterocycle and generally less reactive than the aniline moiety. However, it still offers possibilities for chemical modification.

Direct functionalization of the carbon atoms of an existing morpholine ring is challenging due to the unactivated C-H bonds. Synthetic strategies to introduce substituents on the morpholine ring typically involve starting from appropriately substituted precursors. For instance, substituted morpholines can be synthesized from enantiomerically pure amino alcohols or through the ring opening of aziridines followed by cyclization. nih.govnih.gov Recent advances have explored photocatalytic methods for the synthesis of substituted 2-aryl morpholines. nih.govacs.org

The morpholine ring is generally stable, but under certain conditions, ring-opening reactions can occur. For example, treatment of N-acylmorpholines with strong nucleophiles can lead to ring cleavage. Oxidative ring-opening of morpholine derivatives can also be achieved using visible light as an energy source and oxygen as the oxidant, providing a mild method to cleave the C-C bond of the morpholine ring. google.com Rearrangement reactions of the morpholine scaffold itself are not common under typical synthetic conditions. wiley-vch.de However, the synthesis of morpholine congeners can proceed through ring-opening of strained heterocycles like 2-tosyl-1,2-oxazetidine, followed by cyclization and potential rearrangement to form the stable morpholine ring. nih.govacs.org

| Reaction Type | Reagents and Conditions | Outcome |

| Oxidative Ring-Opening | Visible light, O₂, Photocatalyst | Cleavage of C-C bond |

| Synthesis via Ring-Opening | Substituted Aziridine (B145994), Haloalcohol, Lewis Acid, then Base | Formation of substituted morpholine |

Table 4: Reactions Involving the Morpholine Ring Structure.

Formation of Morpholinium Salts

No studies describing the reaction of this compound with acids or alkylating agents to form the corresponding morpholinium salts were identified.

Synthesis of Analogues with Modified Stereoelectronic Properties

No research was found detailing the synthesis of analogues of this compound with modifications to the morpholine or aniline rings designed to alter its stereoelectronic properties.

A table of compounds mentioned, as requested, would only include the parent compound itself, given the lack of information on its derivatives.

Advanced Characterization Methodologies in Chiral Research

Chiral Chromatography for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers from a racemic or enantioenriched mixture. unife.it The primary goal of this analysis for (S)-4-(Morpholin-2-yl)aniline is to determine its enantiomeric excess (ee), which is a measure of its purity. heraldopenaccess.us The value of the enantiomeric excess can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. These transient, unequal interactions cause the (S) and (R) enantiomers to travel through the column at different rates, resulting in distinct retention times. An ultraviolet (UV) detector is commonly used to monitor the column effluent, generating a chromatogram with separate peaks for each enantiomer. nih.gov The enantiomeric excess is calculated from the relative areas of the two peaks. For a high-purity sample of this compound, the chromatogram would ideally show a single, large peak corresponding to the (S)-enantiomer and a minimal or non-existent peak for the (R)-enantiomer.

Table 1: Illustrative Chiral HPLC Data for the Analysis of 4-(Morpholin-2-yl)aniline

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| This compound | 8.4 | 99.5 |

| (R)-4-(Morpholin-2-yl)aniline | 9.7 | 0.5 |

| Enantiomeric Excess (ee) of (S)-enantiomer | | 99.0% |

X-ray Crystallography for Absolute Configuration Assignment and Conformation

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.gov This technique provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid, revealing precise bond lengths, bond angles, and the absolute stereochemistry at the chiral center.

To perform this analysis on this compound, a high-quality single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. A key phenomenon known as anomalous dispersion (or resonant scattering) is used to distinguish between the two enantiomers. researchgate.net By carefully analyzing the intensities of specific reflections (Bijvoet pairs), the true absolute structure can be determined. The Flack parameter is a critical value calculated during structure refinement; a value close to zero confirms that the assigned absolute configuration is correct, while a value near one indicates that the inverted structure is correct. nih.gov Beyond absolute configuration, the crystallographic data also reveals the preferred solid-state conformation of the molecule, such as the chair conformation of the morpholine (B109124) ring and the orientation of the aniline (B41778) group.

Table 2: Representative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.8, 12.4, 14.1 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | -0.04(5) |

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are necessary for the complete and unambiguous assignment of all signals in this compound.

2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aniline and morpholine rings.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the carbon atom to which it is directly attached, simplifying the assignment of the ¹³C spectrum. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically over two or three bonds). ipb.pt This is crucial for connecting the morpholine ring to the aniline ring via the C-N bond.

Variable-Temperature NMR (VT-NMR) can be employed to study the conformational dynamics of the morpholine ring. By recording spectra at different temperatures, it is possible to investigate processes like the chair-to-chair ring inversion and determine the associated energy barrier.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Morpholine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2-H | ~3.8 | ~75 |

| C3-H₂ | ~3.0, ~3.9 | ~46 |

| N4-H | ~2.1 | - |

| C5-H₂ | ~2.8, ~3.6 | ~68 |

| C6-H₂ | ~4.1, ~4.3 | ~70 |

| Atom Position (Aniline Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1' | - | ~145 |

| C2'/C6' | ~7.1 | ~128 |

| C3'/C5' | ~6.7 | ~115 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, confirming its atomic composition.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a fragmentation pattern is generated. mdpi.com Analyzing the exact masses of these fragments provides powerful evidence for the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve cleavage of the morpholine ring and loss of the aniline moiety, helping to piece together the molecular structure and confirm connectivity. researchgate.netnih.gov

Table 4: Predicted HRMS Fragmentation Data for this compound

| Ion | Proposed Fragment Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₂O⁺ | 179.1184 |

| [M+H - C₄H₈NO]⁺ | Aniline | 93.0578 |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.combiu.ac.il This technique is exceptionally sensitive to the three-dimensional structure of a molecule in solution. nih.gov An achiral molecule will not produce a CD signal, whereas a chiral molecule like this compound will generate a characteristic spectrum.